molecular formula C20H20N4O2 B2695453 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207021-13-3

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No.: B2695453
CAS No.: 1207021-13-3
M. Wt: 348.406
InChI Key: VJUYOBFYCWSKGW-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is an organic compound characterized by its unique structure, which includes an ethyl-substituted phenyl group and a pyridazinyl-oxyphenyl moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves the following steps:

    Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For this compound, 2-ethylphenyl isocyanate can be reacted with 4-((6-methylpyridazin-3-yl)oxy)aniline under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(2-ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
  • 1-(2-Ethylphenyl)-3-(4-((5-methylpyridazin-3-yl)oxy)phenyl)urea

Comparison:

  • Structural Differences: Variations in the position and type of substituents on the phenyl and pyridazinyl rings.
  • Unique Properties: 1-(2-ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea may exhibit distinct physicochemical properties, such as solubility and stability, compared to its analogs.
  • Biological Activity: Differences in biological activity and potency due to structural variations, influencing their suitability for specific applications.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-15-6-4-5-7-18(15)22-20(25)21-16-9-11-17(12-10-16)26-19-13-8-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYOBFYCWSKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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